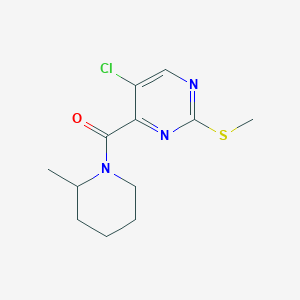
5-Chloro-4-(2-methylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-(2-methylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
5-Chloro-4-(2-methylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyrimidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antimicrobial activity against a wide range of bacterial and fungal strains. Furthermore, this compound has also been investigated for its potential anticancer activity, with promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-(2-methylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyrimidine is not fully understood. However, it is believed that the compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. Additionally, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its antimicrobial and anticancer activity, this compound has also been found to have anti-inflammatory and analgesic properties. Furthermore, it has been suggested that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Chloro-4-(2-methylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyrimidine in lab experiments include its potent antimicrobial and anticancer activity, as well as its relatively low toxicity. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research and development of 5-Chloro-4-(2-methylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyrimidine. One potential direction is the investigation of its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and purification methods. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 5-Chloro-4-(2-methylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyrimidine involves the reaction of 2-amino-4-chloro-5-methylthio-pyrimidine with N-(2-methylpiperidin-1-yl)formamide. This reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS/c1-8-5-3-4-6-16(8)11(17)10-9(13)7-14-12(15-10)18-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIIEMOPUGXVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[5-(methoxymethyl)-1,4-oxazepan-4-yl]ethanone](/img/structure/B2923678.png)
![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/no-structure.png)
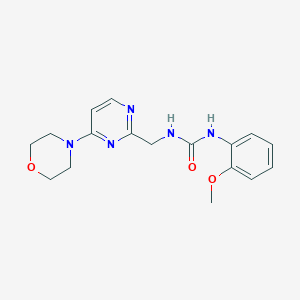
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923682.png)
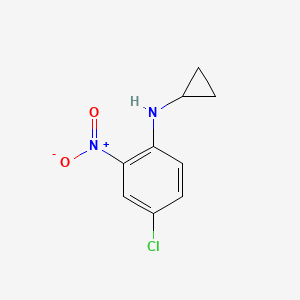

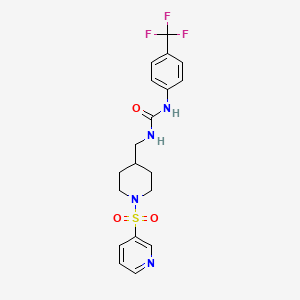

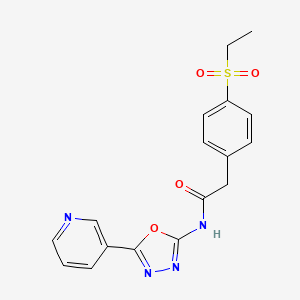
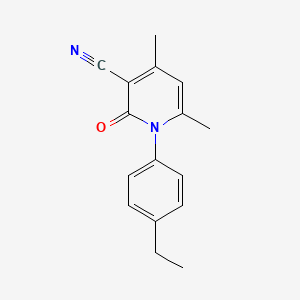
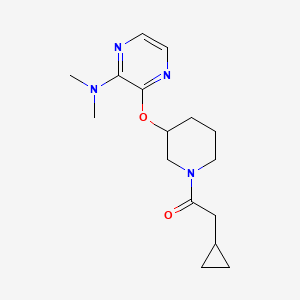
![2-(ethylsulfanyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2923698.png)
